TPSA-LogP Positioning: Differentiating Lipophilic Efficiency from FAAH Inhibitor 1
The target compound (TPSA 89.7 Ų, XLogP3 4.1) occupies a more lipophilic, lower-polarity region of chemical space than the benzothiazole-thiophene FAAH inhibitor 1 (CAS 326866-17-5; TPSA 144.23 Ų, LogP ~6.46) [1][2]. The lower TPSA and LogP of the target compound predict superior passive membrane permeability and reduced polar surface area-driven efflux susceptibility relative to FAAH inhibitor 1, while the substantially lower molecular weight (328.45 vs. 497.65 g/mol) favors ligand efficiency metrics [2].
| Evidence Dimension | Physicochemical drug-likeness (TPSA, XLogP3, MW) |
|---|---|
| Target Compound Data | TPSA 89.7 Ų; XLogP3 4.1; MW 328.45; HBD 0; HBA 4 |
| Comparator Or Baseline | FAAH inhibitor 1 (CAS 326866-17-5): TPSA 144.23 Ų; LogP ~6.46; MW 497.65; HBD 1; HBA 7 |
| Quantified Difference | ΔTPSA = −54.53 Ų (−37.8%); ΔMW = −169.20 g/mol (−34.0%); ΔHBD = −1 |
| Conditions | Computed physicochemical parameters from vendor and database sources |
Why This Matters
For CNS-targeted programs or permeability-sensitive assays, the target compound's lower TPSA and molecular weight confer a differentiated physicochemical starting point that cannot be replicated by the larger, more polar FAAH inhibitor 1 scaffold.
- [1] InvivoChem. FAAH inhibitor 1 (CAS 326866-17-5). tPSA 144.23, LogP 6.464, HBD 1, HBA 7. Available at: https://www.invivochem.cn View Source
- [2] Kuujia.com. Cas no 478077-38-2. Computed Properties: TPSA 89.7, XLogP3 4.1, HBD 0, HBA 4, MW 328.45. Available at: https://www.kuujia.com/cas-478077-38-2.html View Source
